An In-depth Technical Guide to the Physical Properties of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride
An In-depth Technical Guide to the Physical Properties of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride, a chiral molecule of significant interest in pharmaceutical development. Understanding these fundamental characteristics is paramount for its effective handling, formulation, and integration into drug discovery and development workflows. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies and the scientific rationale that underpin the characterization of this compound.
Compound Identity and Structure
(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride is a fluorinated amino alcohol. The hydrochloride salt form enhances its stability and aqueous solubility, which are critical attributes for pharmaceutical applications.
Chemical Structure:
Caption: Chemical structure of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 1269773-21-8 | [1][2][3] |
| Molecular Formula | C₈H₁₁ClFNO | [3] |
| Molecular Weight | 191.63 g/mol | [3] |
Physicochemical Properties: A Tabulated Summary
The physical properties of a compound dictate its behavior in various experimental and formulation settings. The following table summarizes the known physicochemical data for (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride. It is important to note that while some data is readily available from commercial suppliers, other specific experimental values, such as a precise melting point and quantitative solubility, are not consistently reported in publicly accessible literature. In such cases, data for closely related analogs are provided for estimation purposes, and this is clearly indicated.
| Property | Value | Notes | Source |
| Appearance | White to off-white solid | Visually inspected at ambient temperature. | [1] |
| Melting Point | Data not available for the specified enantiomer. For the racemate, 2-amino-1-(4-fluorophenyl)ethanol hydrochloride, a melting point of 182-185 °C has been reported. | The melting point of the pure (S)-enantiomer may differ slightly from the racemate. | |
| Solubility | Soluble in water and polar organic solvents. Limited solubility in non-polar solvents. | Qualitative assessment. Quantitative data is not readily available. The hydrochloride salt form significantly enhances aqueous solubility compared to the free base. | [4] |
| Optical Rotation | Data not available for the specified enantiomer. For the related compound (R)-(-)-2-Amino-1-phenylethanol, a specific rotation of [α]20/D = -39 to -45° (c=1 in EtOH) is reported. | The (S)-enantiomer is expected to have a positive optical rotation of a similar magnitude. This is a critical parameter for confirming enantiomeric purity. | [5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | To prevent degradation from moisture and atmospheric components. | [1][3] |
Experimental Methodologies for Physical Property Determination
To ensure the scientific integrity of this guide, this section details the standard experimental protocols for determining the key physical properties of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride. These methodologies are designed to be self-validating and are grounded in established analytical chemistry principles.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.
Workflow for Melting Point Determination:
Caption: Workflow for determining the melting point of a solid compound.
Causality in Experimental Choices:
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Fine Powder: Ensures uniform heat distribution throughout the sample.
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Slow Heating Rate: Allows for thermal equilibrium between the sample, thermometer, and heating block, leading to an accurate measurement.
Solubility Assessment
A quantitative understanding of solubility is vital for developing solution-based assays and formulations.
Protocol for Quantitative Solubility Determination:
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Solvent Selection: Choose a range of solvents of varying polarities (e.g., water, methanol, ethanol, dichloromethane, hexane).
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Equilibrium Saturation: Add an excess of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride to a known volume of each solvent in a sealed vial.
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Agitation and Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: Accurately measure the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).
-
Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/100 mL).
Optical Rotation Measurement
Optical rotation is the definitive physical property that distinguishes between enantiomers. It is essential for confirming the stereochemical identity and purity of the (S)-enantiomer.
Experimental Workflow for Polarimetry:
Caption: Procedure for measuring the optical rotation of a chiral compound.
Trustworthiness of the Protocol: The specific rotation is an intrinsic property of a chiral molecule. By standardizing the concentration, solvent, path length, temperature, and wavelength, a reproducible and reliable value can be obtained, which serves as a benchmark for enantiomeric purity.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound. For (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride, both ¹H and ¹³C NMR would be essential.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) showing splitting patterns consistent with a para-substituted fluorophenyl group.
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Methine Proton (-CH(N)-): A multiplet in the upfield region, coupled to the adjacent methylene protons and potentially showing through-space coupling to the fluorine atom.
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Methylene Protons (-CH₂OH): Diastereotopic protons adjacent to the chiral center, likely appearing as a complex multiplet.
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Hydroxyl and Amine Protons: Broad signals that may be exchangeable with D₂O.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Characteristic IR Absorption Bands:
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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N-H Stretch: Peaks in the range of 3300-3500 cm⁻¹ associated with the primary amine.
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C-H Stretch (Aromatic): Signals typically above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Signals typically below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
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C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region.
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C-O Stretch: A signal in the 1050-1250 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectral Data:
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Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the free base (C₈H₁₀FNO, 155.17 g/mol ). The hydrochloride salt will typically dissociate in the mass spectrometer.
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Isotopic Peaks: The presence of chlorine from the hydrochloride salt might be observable in some ionization techniques, showing a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.
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Fragmentation Pattern: Characteristic fragments would include the loss of water (M-18), the loss of the hydroxymethyl group (M-31), and fragmentation of the fluorophenyl ring.
Conclusion
The physical properties of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride are fundamental to its application in research and drug development. This guide has provided a detailed overview of its key characteristics and the experimental methodologies used for their determination. While some specific experimental data for this particular enantiomer remains to be published in readily accessible sources, the provided information, based on its known identifiers and data from closely related compounds, offers a robust foundation for scientists working with this molecule. Adherence to the detailed experimental protocols outlined herein will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.
References
-
ChemBK. (2R)-2-amino-2-phenylethanol. [Link]
-
Chinachemnet. (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride. [Link]
-
PubChem. 2-Amino-2-phenylethanol. [Link]
Sources
- 1. (S)-2-AMino-2-(4-fluorophenyl)ethanol hydrochloride | 1269773-21-8 [amp.chemicalbook.com]
- 2. (S)-2-AMino-2-(4-fluorophenyl)ethanol hydrochloride | 1269773-21-8 [amp.chemicalbook.com]
- 3. 1269773-21-8|(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride|BLD Pharm [bldpharm.com]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
